molecular formula C41H46Cl2P2Pd B122996 Dichlorobis(triphenylphosphine)palladium(II) CAS No. 13965-03-2

Dichlorobis(triphenylphosphine)palladium(II)

Cat. No.: B122996
CAS No.: 13965-03-2
M. Wt: 778.1 g/mol
InChI Key: TUPQTEGWNDAOKM-UHFFFAOYSA-L
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Description

Dichlorobis(triphenylphosphine)palladium(II) is a coordination compound of palladium, featuring two triphenylphosphine and two chloride ligands. It is a yellow solid that is soluble in some organic solvents and is widely used in palladium-catalyzed coupling reactions, such as the Sonogashira–Hagihara reaction .

Mechanism of Action

Target of Action

Dichlorobis(triphenylphosphine)palladium(II), also known as Bis(triphenylphosphine)palladium(II)chloride, primarily targets carbon-carbon (C-C) bonds in organic compounds . It acts as a catalyst in various coupling reactions, including the Negishi, Suzuki, Sonogashira, Heck, and Stille couplings .

Mode of Action

This compound interacts with its targets by facilitating the formation of C-C bonds. It does this by acting as a catalyst in cross-coupling reactions . The palladium atom in the compound coordinates with the carbon atoms, enabling the coupling of different organic fragments .

Biochemical Pathways

The compound is involved in various biochemical pathways related to the synthesis of complex organic molecules. For instance, it is used in the Stille coupling for the synthesis of conjugated polymers . It is also involved in the Suzuki, Sonogashira, and Heck coupling reactions .

Pharmacokinetics

It is insoluble in water but soluble in toluene and benzene, and slightly soluble in acetone and chloroform .

Result of Action

The primary result of the compound’s action is the formation of new C-C bonds, leading to the synthesis of complex organic molecules . This makes it a valuable tool in organic synthesis, particularly in the pharmaceutical and materials science industries.

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, it is stable under normal conditions but should be stored in a cool, dry place to prevent degradation . The reaction conditions, such as temperature and solvent, can also significantly impact the compound’s catalytic activity .

Biochemical Analysis

Biochemical Properties

Dichlorobis(triphenylphosphine)palladium(II) is known to interact with various enzymes, proteins, and other biomolecules. It is an efficient cross-coupling catalyst for C-C coupling reactions such as Negishi coupling, Suzuki coupling, Sonogashira coupling, and Heck coupling reaction . The nature of these interactions is primarily catalytic, facilitating the formation of carbon-carbon bonds in organic molecules .

Molecular Mechanism

At the molecular level, Dichlorobis(triphenylphosphine)palladium(II) exerts its effects through binding interactions with biomolecules and facilitating enzyme-catalyzed reactions. It acts as a catalyst in the formation of carbon-carbon bonds, a critical process in many biochemical reactions . This can lead to changes in gene expression and other cellular processes.

Metabolic Pathways

Dichlorobis(triphenylphosphine)palladium(II) is involved in various metabolic pathways due to its role as a catalyst in the formation of carbon-carbon bonds . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels. Detailed information on specific metabolic pathways it is involved in is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlorobis(triphenylphosphine)palladium(II) can be synthesized by treating palladium(II) chloride with triphenylphosphine. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{PPh}_3 \rightarrow \text{PdCl}_2(\text{PPh}_3)_2 ] This reaction typically involves dissolving palladium(II) chloride in hydrochloric acid and then adding it to a solution of triphenylphosphine in ethanol .

Industrial Production Methods

In an industrial setting, the synthesis involves dissolving 3.0g of palladium(II) chloride in 10mL of hydrochloric acid at 75°C, followed by dilution with ethanol to 30mL. Separately, 9.0g of triphenylphosphine is dissolved in 100mL of anhydrous ethanol at 60°C. The palladium(II) chloride solution is then added dropwise to the triphenylphosphine solution under rapid stirring at 55°C. The mixture is maintained at this temperature for 20 minutes, then cooled, filtered, and washed with 50% ethanol-water solution. The product is vacuum-dried to yield bis(triphenylphosphine)palladium(II)chloride .

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(triphenylphosphine)palladium(II) is involved in various types of reactions, primarily as a catalyst in carbon-carbon coupling reactions. These include:

Common Reagents and Conditions

Common reagents used in reactions with bis(triphenylphosphine)palladium(II)chloride include:

    Alkynes and halides: Used in Sonogashira coupling reactions.

    Aryl halides and boronic acids: Used in Suzuki coupling reactions.

    Alkenes and halides: Used in Heck reactions.

Major Products

The major products formed from these reactions are typically complex organic molecules, such as substituted benzofurans, diphenylacetylene, and various conjugated polymers .

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar coupling reactions.

    Palladium(II) acetate: Used in various catalytic processes, including cross-coupling reactions.

    Palladium(II) chloride: A precursor to many palladium catalysts.

Uniqueness

Dichlorobis(triphenylphosphine)palladium(II) is unique due to its specific ligand environment, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Properties

CAS No.

13965-03-2

Molecular Formula

C41H46Cl2P2Pd

Molecular Weight

778.1 g/mol

IUPAC Name

ethane;methane;palladium(2+);triphenylphosphane;dichloride

InChI

InChI=1S/2C18H15P.2C2H6.CH4.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;;/h2*1-15H;2*1-2H3;1H4;2*1H;/q;;;;;;;+2/p-2

InChI Key

TUPQTEGWNDAOKM-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Canonical SMILES

C.CC.CC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pd+2]

13965-03-2
10199-34-5

Pictograms

Irritant

Related CAS

15604-37-2

Synonyms

Bis(triphenylphosphine)dichloropalladium;  Bis(triphenylphosphine)palladium Chloride;  Bis(triphenylphosphine)palladium Dichloride;  Bis(triphenylphosphine)palladium(II) Chloride;  Bis(triphenylphosphine)palladium(II) Dichloride;  Bis(triphenylphosphino)p

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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